molecular formula C9H7NO4 B15227949 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid

2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid

Cat. No.: B15227949
M. Wt: 193.16 g/mol
InChI Key: HXAIIOAZQCJJGU-UHFFFAOYSA-N
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Description

2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid is an organic compound with a unique structure that includes both cyano and dihydroxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dihydroxy groups can participate in hydrogen bonding and redox reactions, while the cyano group can interact with nucleophiles. These interactions can modulate biological pathways and lead to various effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxyphenylacetic acid: Lacks the cyano group but has similar dihydroxy functionality.

    2-Cyano-3,4-dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.

Uniqueness

2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid is unique due to the presence of both cyano and dihydroxy groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(5-cyano-2,3-dihydroxyphenyl)acetic acid

InChI

InChI=1S/C9H7NO4/c10-4-5-1-6(3-8(12)13)9(14)7(11)2-5/h1-2,11,14H,3H2,(H,12,13)

InChI Key

HXAIIOAZQCJJGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)O)O)C#N

Origin of Product

United States

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